molecular formula C7H12O3 B2487704 2-(5-Methyloxolan-2-yl)acetic acid CAS No. 5584-00-9

2-(5-Methyloxolan-2-yl)acetic acid

Cat. No.: B2487704
CAS No.: 5584-00-9
M. Wt: 144.17
InChI Key: VODQLTAWGPQMGI-UHFFFAOYSA-N
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Description

2-(5-Methyloxolan-2-yl)acetic acid is a chemical compound with the CAS Registry Number 5584-00-9 . It has a molecular formula of C7H12O3 and a molecular weight of 144.17 g/mol . The compound is a tetrahydrofuran derivative functionalized with an acetic acid group, as represented by the SMILES code O=C(O)CC1OC(C)CC1 . Its canonical SMILES is CC1CCC(O1)CC(=O)O . Researchers can utilize this compound as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring both an oxolane (tetrahydrofuran) ring and a carboxylic acid group, makes it a valuable precursor for synthesizing more complex molecules or for studying structure-activity relationships. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(5-methyloxolan-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5-2-3-6(10-5)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODQLTAWGPQMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 5 Methyloxolan 2 Yl Acetic Acid

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-(5-methyloxolan-2-yl)acetic acid reveals several potential disconnection points, primarily focusing on the formation of the oxolane (tetrahydrofuran) ring and the introduction of the acetic acid side chain.

Consideration of Oxolane Ring Formation

The formation of the 2,5-disubstituted tetrahydrofuran (B95107) core is a critical aspect of the synthesis. One logical retrosynthetic disconnection involves breaking the C-O bonds of the ether. This leads to an acyclic precursor, typically a diol or a halohydrin, which can undergo intramolecular cyclization. For instance, a 1,4-diol can be cyclized under acidic conditions, or a halohydrin can undergo an intramolecular Williamson ether synthesis.

Another powerful strategy involves starting from a lactone. The reduction of a γ-lactone, such as (R)-2-(5-oxotetrahydrofuran-2-yl)acetic acid, can directly provide the tetrahydrofuran ring with the acetic acid side chain already in place. chemicalbook.com This approach offers the advantage of potentially setting the stereochemistry at the C2 position early in the synthesis.

A patent describes a method starting from a five-membered lactone, which is first reduced to a hemiacetal (lactol) with a reducing agent like diisobutylaluminium hydride (DIBAL-H). This lactol can then react with a methyl organometallic reagent to introduce the methyl group at the C5 position, forming the 2,5-disubstituted ring. google.com

Strategies for Acetic Acid Moiety Introduction

The introduction of the acetic acid side chain can be approached in several ways. One common method is through the functionalization of a precursor already containing the oxolane ring. For example, a 2-hydroxymethyl-5-methyl-oxolane could be oxidized to the corresponding aldehyde and then further to the carboxylic acid. Alternatively, the alcohol could be converted to a halide or tosylate, followed by a cyanide displacement and subsequent hydrolysis to the acid.

Another strategy involves a carbon-carbon bond-forming reaction. A 2-substituted oxolane, such as a 2-halide or 2-lactone, can be reacted with a two-carbon nucleophile, like the enolate of an acetate (B1210297) ester, to build the acetic acid side chain directly. A study on the synthesis of (tetrahydrofuran-2-yl)acetates utilized the hydrogenation of 2-alkylidenetetrahydrofurans, which were formed via a cyclization reaction. researchgate.net This suggests a viable route where a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction on a 5-methyl-tetrahydrofuran-2-one (a lactone) could introduce the exocyclic double bond, which is then reduced and hydrolyzed.

Classical and Modern Synthetic Approaches

Both classical and modern synthetic methods can be applied to construct this compound. These approaches often focus on either building the ring first and then functionalizing it, or constructing the acyclic precursor with all necessary carbons and then performing a cyclization.

Functionalization of Oxolane Scaffolds

The functionalization of pre-existing oxolane rings is a common strategy. This can involve the oxidation of a primary alcohol at the C2 position. For instance, 5-methyl-tetrahydrofurfuryl alcohol can be oxidized in a two-step process, first to the aldehyde and then to the carboxylic acid, using standard oxidizing agents.

Modern methods for C-H functionalization are also emerging. While not yet specifically reported for this molecule, direct C-H activation at the C2 position of 5-methyloxolane, followed by carboxylation, represents a potential, highly efficient synthetic route.

Carbon-Carbon Bond Formation Methodologies

The formation of the C-C bond between the oxolane ring and the acetic acid moiety is a key step in many synthetic routes. The addition of enolates to lactols or other electrophilic oxolane precursors is a powerful method. For example, the titanium enolate of an N-acetyloxazolidinone can be added to a γ-lactol to form a new C-C bond at the C2 position, with the acetyl group serving as a precursor to the acetic acid moiety after hydrolysis. nih.gov

Another approach involves the reaction of organometallic reagents with suitable oxolane-based electrophiles. For example, a Grignard reagent or an organozinc reagent could be used to open a lactone or displace a leaving group at the C2 position. A Chinese patent details the synthesis of 2,5-disubstituted tetrahydrofuran derivatives by reacting a monoalkyl zinc halide with a lactol under the catalysis of a Lewis acid. google.com

Stereoselective Synthesis of this compound and its Isomers

The target molecule has two stereocenters at the C2 and C5 positions, leading to the possibility of four stereoisomers (RR, SS, RS, SR). The control of the relative (cis/trans) and absolute stereochemistry is a significant challenge.

Several stereoselective methods for the synthesis of 2,5-disubstituted tetrahydrofurans have been reported and can be adapted for this synthesis. nih.gov A notable strategy involves the diastereoselective addition of a chiral nucleophile to a lactol. A study by de Fátima and coworkers demonstrated that the addition of titanium enolates of chiral N-acetyloxazolidin-2-ones to a γ-lactol derived from (S)-glutamic acid afforded trans- and cis-2,5-disubstituted tetrahydrofurans with good diastereoselectivity. nih.gov The ratio of trans to cis isomers was dependent on the substituent on the enolate.

Enolate Substituent trans:cis Ratio
H2:1
Me8:1
Br10:1

Table 1: Diastereoselectivity in the addition of titanium enolates to a γ-lactol. nih.gov

This approach allows for the synthesis of specific diastereomers by choosing the appropriate chiral auxiliary and reaction conditions. Subsequent cleavage of the chiral auxiliary and conversion of the acetyl group would yield the enantiomerically enriched target acid.

Another strategy involves the use of chiral starting materials. For instance, starting from a chiral 1,4-diol or a sugar derivative can pre-determine the stereochemistry of the resulting oxolane ring. Asymmetric cyclization reactions, catalyzed by chiral catalysts, can also be employed to form the tetrahydrofuran ring with high enantioselectivity. organic-chemistry.org

The Matteson homologation has also been explored for the stereoselective synthesis of highly substituted tetrahydrofurans, offering a powerful tool for constructing complex polyketide-like structures containing this motif. uni-saarland.de

Enantioselective and Diastereoselective Routes

The presence of two stereocenters in this compound (at C2 and C5 of the oxolane ring) means that it can exist as four possible stereoisomers. The development of enantioselective and diastereoselective routes would be crucial for the synthesis of a single, desired stereoisomer, which is often a requirement for biologically active molecules.

Hypothetically, diastereoselective approaches could involve the cyclization of a chiral precursor where the stereochemistry of one center influences the formation of the second. For instance, the reduction of a γ-keto ester or acid containing a chiral center at the 5-position could proceed with facial selectivity, leading to a predominance of one diastereomer of the resulting lactone, a precursor to the target acid.

Enantioselective methods would aim to introduce chirality into an achiral starting material. This could potentially be achieved through asymmetric hydrogenation of a furan-based precursor or an asymmetric cyclization reaction catalyzed by a chiral catalyst.

Chiral Pool and Asymmetric Catalysis Approaches

Chiral Pool Synthesis: This strategy would utilize readily available, enantiomerically pure starting materials from nature. For the synthesis of this compound, a potential starting material could be a carbohydrate derivative or a naturally occurring hydroxy acid. For example, a sugar could be chemically modified to introduce the necessary carbon framework and then cyclized to form the substituted oxolane ring with a defined stereochemistry.

Asymmetric Catalysis: This powerful approach involves the use of a small amount of a chiral catalyst to induce enantioselectivity in a reaction. For the synthesis of the target molecule, an asymmetric Michael addition to an α,β-unsaturated ester, followed by cyclization, could be a viable route. Alternatively, an asymmetric transfer hydrogenation of a suitable unsaturated precursor could establish the stereocenters. uni.lu

Optimization of Reaction Conditions and Yields

The optimization of any synthetic route is critical to maximize the yield and purity of the final product. This involves a systematic study of various reaction parameters.

Solvent Effects and Temperature Regimes

The choice of solvent can significantly influence the rate and outcome of a reaction. For the potential cyclization step to form the oxolane ring, polar aprotic solvents like THF or DMF might be suitable. The temperature would need to be carefully controlled; lower temperatures often favor higher selectivity, while higher temperatures can accelerate the reaction rate but may lead to side products.

Catalyst Selection and Reaction Monitoring Techniques (e.g., TLC, GC-MS)

The selection of a catalyst would be highly dependent on the chosen synthetic route. For a hypothetical hydrogenation step, catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) would be considered. For acid-catalyzed cyclizations, mineral acids or Lewis acids could be employed.

The progress of the reaction would be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) would provide a quick and simple way to track the consumption of starting materials and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) would offer more detailed information, allowing for the identification of the product and any intermediates or byproducts, as well as an estimation of their relative quantities.

Derivatization and Analogue Synthesis

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle for the synthesis of various analogues. Standard organic transformations can be applied to create a library of related compounds.

Esterification: The carboxylic acid can be converted to its corresponding esters through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide in the presence of a base. medcraveonline.comgoogle.comresearchgate.net The synthesis of various ester derivatives allows for the modulation of properties such as lipophilicity and cell permeability.

Amidation: Reaction of the carboxylic acid with an amine in the presence of a coupling agent (e.g., DCC, EDC) would yield the corresponding amide. nih.govnih.gov This modification introduces a hydrogen bond donor and acceptor, which can significantly alter the biological activity of the molecule.

Table of Potential Derivatives:

Derivative TypeReagentsPotential Product
Methyl EsterMethanol, H₂SO₄Methyl 2-(5-methyloxolan-2-yl)acetate
Ethyl EsterEthanol, H₂SO₄Ethyl 2-(5-methyloxolan-2-yl)acetate
AmideAmmonia, DCC2-(5-Methyloxolan-2-yl)acetamide
N-MethylamideMethylamine, EDCN-Methyl-2-(5-methyloxolan-2-yl)acetamide

It is important to reiterate that the synthetic routes and derivatizations discussed here are based on general chemical principles and the current lack of specific literature for this compound necessitates a hypothetical approach. Further experimental research is required to establish efficient and selective methods for the synthesis of this compound and its analogues.

Substituent Effects on the Oxolane Ring

Research into the synthesis of substituted tetrahydrofurans has elucidated several key principles regarding substituent effects. These effects are broadly categorized into steric hindrance, which influences the approach of reagents and the conformational preferences of the molecule, and electronic effects, which alter the nucleophilicity or electrophilicity of the reacting centers.

Detailed Research Findings:

In the context of synthesizing this compound, the primary substituents of concern are the methyl group at the C5 position and the acetic acid side chain at the C2 position. The stereochemical relationship between these two substituents is a major challenge. Synthetic strategies often involve intramolecular cyclization of a linear precursor. The nature of other temporary substituents, such as protecting groups or activating groups, also plays a pivotal role.

Steric Effects: The bulk of substituents can dictate the stereochemical outcome of the cyclization. For instance, in reactions proceeding through an SN2 mechanism, a bulky substituent may favor the formation of a trans product by directing the attacking nucleophile to the opposite face of the leaving group. nih.gov In the synthesis of 2,5-disubstituted tetrahydrofurans, the relative stereochemistry is often controlled by the stereocenters already present in the acyclic precursor. nih.gov The use of bulky protecting groups on hydroxyl functionalities can also influence the conformational bias of the precursor, thereby affecting the facial selectivity of the ring closure.

Electronic Effects: The electronic nature of substituents can influence the rate and regioselectivity of cyclization. Electron-withdrawing groups can decrease the nucleophilicity of a hydroxyl group, potentially slowing down an intramolecular Williamson ether synthesis. Conversely, they can activate a carbon center for nucleophilic attack. In syntheses involving cationic intermediates, such as acid-catalyzed cyclizations of alkenols, the position of electron-donating or electron-withdrawing groups can stabilize or destabilize the developing positive charge, thus controlling the regioselectivity of the ring closure. organic-chemistry.org

Influence on Stereocontrol: The interplay between steric and electronic effects is crucial for achieving high diastereoselectivity. For example, in Lewis acid-mediated cyclizations of unsaturated alcohols, the coordination of the Lewis acid to both the oxygen atom and the double bond can create a more rigid transition state, where the existing stereocenters and substituents guide the formation of new stereocenters with high fidelity. nih.gov

The table below summarizes the predictable effects of different types of substituents at various positions on the precursor chain during the synthesis of a 2,5-disubstituted oxolane like this compound.

Substituent TypePosition on PrecursorPredicted Effect on Oxolane Ring Formation
Bulky Alkyl GroupC5 (equivalent to the methyl position)Can direct the stereochemical outcome of the cyclization, often favoring a trans relationship between the C2 and C5 substituents due to steric hindrance in the transition state.
Electron-Withdrawing Group (e.g., Ester)C2 (as part of the acetic acid side chain precursor)May slightly decrease the nucleophilicity of a nearby hydroxyl group in some cyclization strategies. In other routes, it can activate the C2 position.
Hydroxyl Protecting Group (e.g., Silyl ethers)On the precursor's hydroxyl groupsThe size of the protecting group can significantly influence the conformational preference of the acyclic chain, thereby affecting the diastereoselectivity of the ring closure.
Activating Group (e.g., Tosylate)On the terminal hydroxyl group of the precursorA good leaving group is essential for efficient intramolecular SN2 cyclization. Its steric accessibility is influenced by adjacent substituents.

Advanced Spectroscopic and Analytical Characterization in 2 5 Methyloxolan 2 Yl Acetic Acid Research

Mass Spectrometry for Molecular Structure Elucidation (e.g., HR-LCMS)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is a powerful tool for determining the elemental composition and elucidating the structure of organic molecules. For 2-(5-Methyloxolan-2-yl)acetic acid, with a molecular formula of C7H12O3, HRMS provides an accurate mass measurement, which is crucial for confirming its identity.

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can be calculated for different adducts of the molecule. These predictions aid in the identification of the compound in complex mixtures. For instance, the predicted CCS for the protonated molecule [M+H]+ is 129.5 Ų, while for the sodiated adduct [M+Na]+, it is 136.1 Ų. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]+ 145.08592 129.5
[M+Na]+ 167.06786 136.1
[M-H]- 143.07136 132.2
[M+NH4]+ 162.11246 150.7
[M+K]+ 183.04180 136.6
[M+H-H2O]+ 127.07590 125.1
[M+HCOO]- 189.07684 149.9
[M+CH3COO]- 203.09249 170.6
[M+Na-2H]- 165.05331 133.2
[M]+ 144.07809 128.6

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of a molecule by providing information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of this compound.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong, broad absorption band characteristic of the O-H stretch of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A sharp, intense peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹. The C-O stretching vibrations of the ether in the oxolane ring and the carboxylic acid would also be present. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is used to study electronic transitions within a molecule. For this compound, which lacks extensive conjugation, significant absorption in the visible region is not expected. The primary absorptions would likely occur in the UV region, corresponding to n-π* and π-π* transitions of the carbonyl group in the carboxylic acid. researchgate.netnih.gov

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely employed.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds. For this compound, derivatization to a more volatile ester form might be necessary for optimal GC analysis. GC-MS combines the separation power of GC with the detection capabilities of MS, allowing for the identification and quantification of the compound and any impurities. ncsu.edumdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile compounds. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, would be a suitable method for the analysis of this compound. nih.gov

Stereochemical Analysis Techniques

Since this compound contains chiral centers, the analysis of its stereochemistry is crucial. This involves separating and identifying the different stereoisomers (enantiomers and diastereomers).

Chiral Chromatography: Chiral HPLC or GC columns, which have a stationary phase that is itself chiral, can be used to separate enantiomers. mdpi.com The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

NMR with Chiral Solvating Agents: As mentioned in the NMR section, the use of chiral solvating agents can induce chemical shift differences between enantiomers, enabling their distinction and quantification by ¹H NMR. jocpr.com

The stereoselective synthesis of related compounds, such as furanoid linalool (B1675412) oxides, often relies on chemoenzymatic approaches where enzymes exhibit high enantioselectivity in their reactions. vu.nl The determination of enantiomeric excess (e.e.) is a key metric in these analyses. vu.nlnih.gov

Computational and Theoretical Investigations of 2 5 Methyloxolan 2 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Currently, there is a lack of specific published data on the quantum chemical calculations for 2-(5-methyloxolan-2-yl)acetic acid. Such studies are crucial for understanding the fundamental electronic properties and reactivity of a molecule.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), could provide valuable insights. These calculations can determine the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-deficient. This information is vital for predicting how the molecule might interact with other chemical species. Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution and can predict sites for electrophilic and nucleophilic attack.

Molecular Modeling and Conformer Analysis

Detailed molecular modeling and conformer analysis studies specific to this compound are not presently available in the scientific literature. The presence of a flexible oxolane (tetrahydrofuran) ring and a rotatable acetic acid side chain suggests that this molecule can exist in multiple low-energy conformations.

A thorough conformer analysis would involve systematically exploring the potential energy surface of the molecule to identify all stable conformers. This is typically achieved using molecular mechanics force fields followed by higher-level quantum mechanical calculations to refine the energies of the most stable structures. Understanding the conformational preferences is essential as different conformers can exhibit distinct biological activities and physical properties. The stereochemistry of the methyl group on the oxolane ring and the chiral center at the attachment point of the acetic acid group also adds to the complexity, resulting in several possible stereoisomers, each with its unique three-dimensional structure and potential biological effects.

In Silico Screening and Virtual Ligand Design

While comprehensive in silico screening and virtual ligand design studies for this compound have not been published, some basic predicted properties are available. These predictions can offer a preliminary assessment of the molecule's potential as a drug candidate.

For instance, predicted values for properties that are part of drug-likeness rules, such as Lipinski's rule of five, can be calculated. These rules assess a compound's oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. A predicted XlogP value for this compound is available, which is a measure of its lipophilicity. uni.lu

Molecular docking is a powerful in silico technique that could be employed to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes or receptors. This would involve computationally placing the molecule into the active site of a target protein to evaluate the feasibility and strength of the interaction.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular FormulaC7H12O3PubChem uni.lu
Molecular Weight144.17 g/mol PubChem uni.lu
XlogP0.6PubChem uni.lu
Monoisotopic Mass144.07864 DaPubChem uni.lu

This table is based on predicted data and is intended for illustrative purposes. Experimental validation is required.

Structure-Property Relationship Predictions and QSAR Studies

There are no specific Quantitative Structure-Activity Relationship (QSAR) studies available for this compound and its derivatives. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or a particular property.

To conduct a QSAR study, a dataset of structurally related molecules with measured biological activity would be required. Various molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, would be calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods would then be used to build a model that can predict the activity of new, untested compounds based on their structural features. Such models are invaluable in drug discovery for prioritizing the synthesis of new analogs with potentially improved activity.

Reaction Mechanism Studies through Computational Chemistry

Computational studies on the reaction mechanisms involving the synthesis or transformation of this compound are not documented in the available literature. Computational chemistry can be a powerful tool to elucidate the step-by-step pathway of chemical reactions.

By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates. For a molecule like this compound, computational methods could be used to study its synthesis, for example, by exploring the mechanism of ring-opening or ring-forming reactions of precursor molecules. These studies can help in optimizing reaction conditions and in the design of more efficient synthetic routes.

Biological and Biochemical Activity Studies of 2 5 Methyloxolan 2 Yl Acetic Acid and Its Analogues

Exploration of Antiviral Potential and Target Interaction

The tetrahydrofuran (B95107) ring present in 2-(5-Methyloxolan-2-yl)acetic acid is a structural motif found in several compounds with antiviral activity.

Molecular docking studies have been instrumental in identifying and optimizing inhibitors for various viral protein targets. While no specific docking studies for this compound were found, research on substituted tetrahydrofuran derivatives has shown their potential as inhibitors of viral proteases. For instance, functionalized tetrahydrofuran derivatives have been designed and synthesized to act as P2 ligands for HIV-1 protease inhibitors. nih.govnih.gov These compounds are designed to form hydrogen bonds and engage in van der Waals interactions within the S2 subsite of the protease active site. nih.govnih.gov Similarly, molecular docking has been employed to investigate the binding of furanone derivatives to quorum-sensing receptors in bacteria, which could be a transferable methodology to explore interactions with viral proteins. nih.govijper.org

Compound Class Viral Protein Target Key Interactions Reference
Substituted TetrahydrofuransHIV-1 ProteaseHydrogen bonding, van der Waals interactions in the S2 subsite nih.govnih.gov

The primary mechanism of viral inhibition for tetrahydrofuran-containing compounds, particularly in the context of HIV, is through the competitive inhibition of essential viral enzymes like the HIV-1 protease. wikipedia.org By binding to the active site of the protease, these inhibitors prevent the cleavage of viral polyproteins, a crucial step in the maturation of infectious virions. wikipedia.org The design of these inhibitors often involves creating peptidomimetic structures that mimic the natural substrates of the protease. wikipedia.org The incorporation of the tetrahydrofuran moiety can enhance binding affinity and improve pharmacokinetic properties. wikipedia.orgmdpi.com

Neurochemical Modulation and Receptor Interaction Studies

The γ-lactone structure, which is related to the oxolane ring in this compound, is present in compounds that exhibit activity within the central nervous system.

Research on certain γ-lactone derivatives has indicated potential neuroleptic properties through their interaction with dopamine D2 receptors. nih.gov For example, "gamma-lactonized" neuroleptics have been synthesized and their affinity for the D2 receptor in rat brain tissue has been investigated, with some compounds showing moderate to high activity. nih.gov Another study on gamma-decanolactone suggested effects on the central nervous system, including alterations in exploratory activity and potential genotoxic effects at higher doses, though it did not show anxiolytic or antidepressant activity in the models tested. nih.gov

Furthermore, studies on 1,3-dioxolane-based ligands, which also feature a five-membered oxygen-containing ring, have identified them as a novel class of α1-adrenoceptor antagonists. researchgate.net The structural similarities between these compound classes and this compound suggest that it could potentially interact with various neuroreceptors, although specific studies are required to confirm this.

GABA Transporter Inhibition Mechanisms

There is no specific information available in the current scientific literature detailing the mechanisms by which this compound or its close analogues inhibit GABA transporters. Research on GABA transporter inhibitors has historically focused on derivatives of compounds like nipecotic acid and guvacine, which are structurally distinct from this compound nih.gov. While novel inhibitors are continuously being explored, there is no evidence to suggest that this compound has been a subject of these investigations.

Ligand-Receptor Binding Kinetics

Similarly, a comprehensive search of scientific databases yields no specific data on the ligand-receptor binding kinetics of this compound. Studies in this area are highly specific to the compound and the receptor being investigated. Without dedicated research, any discussion on its binding affinity, association, or dissociation rates would be purely speculative.

Immunomodulatory and Anti-inflammatory Pathways

The furan and tetrahydrofuran chemical motifs are present in a variety of biologically active compounds, some of which have demonstrated anti-inflammatory properties nih.govwisdomlib.orgtandfonline.comijabbr.com. These effects are often attributed to the modulation of signaling pathways such as MAPK and the regulation of inflammatory mediators nih.govresearchgate.net. However, research directly investigating the immunomodulatory and anti-inflammatory pathways of this compound is absent from the available literature.

Inhibition of Cytokine Production (e.g., IL-17A, TNF-α)

While some pyrrole derivatives, which are also heterocyclic compounds, have been shown to suppress the production of pro-inflammatory cytokines like TNF-α mdpi.com, there is no such data available for this compound. The specific effects of a compound on cytokine production are highly dependent on its unique structure, and therefore, findings from other classes of compounds cannot be extrapolated.

Signaling Cascade Modulation

The modulation of signaling cascades is a key mechanism for many biologically active compounds. However, without experimental data, it is not possible to determine which, if any, signaling cascades are affected by this compound.

Metabolic Pathway Investigations

Potential Role as a Metabolite or Precursor

The metabolism of compounds containing a furan ring can be complex and can lead to the formation of reactive metabolites nih.gov. The biotransformation of tetrahydrofuran (THF) itself has been studied, indicating that it is metabolized by cytochrome P450 enzymes researchgate.net. However, the specific metabolic fate of this compound, and whether it acts as a metabolite of another compound or a precursor to other molecules in biological systems, has not been documented.

Enzymatic Biotransformations of the Compound

The enzymatic biotransformation of this compound is an area of growing interest, leveraging the high selectivity and mild reaction conditions offered by biocatalysts. While direct studies on this specific molecule are limited, research on analogous compounds, particularly those containing a tetrahydrofuran (oxolane) ring, provides significant insights into potential enzymatic modifications. These transformations primarily involve hydroxylation of the tetrahydrofuran ring and reactions involving the carboxylic acid side chain, such as esterification and hydrolysis.

Microbial transformations, which utilize whole organisms and their inherent enzymatic machinery, represent a key approach to modifying complex organic molecules. Various microorganisms, including bacteria and fungi, are known to perform a wide array of chemical reactions such as oxidation, reduction, and hydrolysis on diverse substrates nih.govmedcraveonline.comlongdom.org.

Hydroxylation of the Tetrahydrofuran Ring

A common and well-documented enzymatic transformation of tetrahydrofuran and its derivatives is hydroxylation. This reaction is typically catalyzed by monooxygenase enzymes, which introduce a hydroxyl group onto the carbon atom adjacent to the ether oxygen. This initial hydroxylation is often the rate-limiting step in the microbial degradation pathway of tetrahydrofuran asm.org.

For instance, several bacterial strains have been identified that can utilize tetrahydrofuran as a sole carbon and energy source, initiating its breakdown via monooxygenase-catalyzed hydroxylation to 2-hydroxytetrahydrofuran asm.orgnih.gov. This intermediate is then further oxidized and metabolized. Studies on various bacteria, including Cupriavidus metallidurans ZM02 and Pseudonocardia species, have characterized the multicomponent monooxygenases responsible for this initial oxidative step asm.orgasm.org. While these studies focus on the parent tetrahydrofuran molecule, the enzymatic machinery involved is known to act on a range of substrates, suggesting that this compound could be similarly hydroxylated.

Alkane-degrading bacteria have also demonstrated the ability to hydroxylate complex molecules, including those with cyclic ether structures researchgate.net. The enzymes from these microorganisms could potentially catalyze the hydroxylation of the tetrahydrofuran ring of this compound at various positions.

The table below summarizes findings from studies on the hydroxylation of tetrahydrofuran, which can be considered a model for the potential hydroxylation of this compound.

Microorganism/Enzyme SystemSubstrateKey ProductReference
Cupriavidus metallidurans ZM02Tetrahydrofuran2-Hydroxytetrahydrofuran asm.org
Pseudonocardia speciesTetrahydrofuran2-Hydroxytetrahydrofuran asm.org
Composite Bacteria ConsortiumTetrahydrofuran4-Hydroxybutanal (via ring opening after hydroxylation) nih.gov

Reactions Involving the Carboxylic Acid Side Chain

The acetic acid side chain of this compound presents a target for various enzymatic modifications, most notably esterification and hydrolysis, which are often catalyzed by lipases. Lipases are versatile enzymes that can function in both aqueous and non-aqueous environments, making them highly valuable for organic synthesis nih.govgoogle.com.

Enzymatic Esterification:

Lipase-catalyzed esterification can be employed to convert the carboxylic acid group of this compound into a variety of esters. This biotransformation can alter the molecule's physicochemical properties, such as its lipophilicity. For example, the lipase from Candida antarctica B (often immobilized as Novozym 435) is widely used for the synthesis of esters from carboxylic acids and alcohols mdpi.com. The enzymatic synthesis of esters from other carboxylic acids, such as dihydrocaffeic acid and ferulic acid, has been well-documented, demonstrating the broad applicability of this approach mdpi.commdpi.comnih.gov.

Enzymatic Hydrolysis:

Conversely, esters of this compound can be subjected to enantioselective hydrolysis catalyzed by lipases. This is a common strategy for the kinetic resolution of racemic mixtures. In such a process, one enantiomer of the ester is preferentially hydrolyzed by the enzyme to the corresponding alcohol and carboxylic acid, while the other enantiomer remains largely unreacted. This allows for the separation of enantiomers, which is crucial in the synthesis of chiral molecules mdpi.com. Lipases from Pseudomonas fluorescens and Thermomyces lanuginosus have been successfully used for the kinetic resolution of various racemic esters mdpi.com.

The following table provides examples of lipase-catalyzed reactions on related compounds, illustrating the potential for enzymatic modification of the side chain of this compound.

EnzymeReaction TypeSubstrate(s)Product(s)Reference
Candida antarctica Lipase B (CALB)EsterificationDihydrocaffeic acid and 1-butanolButyl dihydrocaffeate mdpi.com
Lipase from Thermomyces lanuginosusHydrolysis (Kinetic Resolution)rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate (B1210297)(R)-1-(2,6-dimethylphenoxy)propan-2-ol and (S)-1-(2,6-dimethylphenoxy)propan-2-yl acetate mdpi.com
Lipase from Pseudomonas fluorescensHydrolysis (Kinetic Resolution)rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate(R)-1-(2,6-dimethylphenoxy)propan-2-ol and (S)-1-(2,6-dimethylphenoxy)propan-2-yl acetate mdpi.com
Lipo-435 / Lipo-RMEsterificationFerulic acid and GeraniolGeranyl ferulate mdpi.comnih.gov

Structural Modifications and Structure Activity Relationship Sar Studies for 2 5 Methyloxolan 2 Yl Acetic Acid Derivatives

Systematic Modification of the Oxolane Ring

The oxolane ring, a common scaffold in medicinal chemistry, offers several positions for modification. Research has primarily focused on the impact of the methyl group and the introduction of additional functionalities.

Alterations in Methyl Group Position and Stereochemistry

The position and stereochemical orientation of the methyl group on the oxolane ring are critical determinants of biological activity. While comprehensive structure-activity relationship (SAR) studies directly on a wide range of biological targets for 2-(5-Methyloxolan-2-yl)acetic acid are not extensively documented in publicly available literature, insights can be drawn from related structures. For instance, in studies of substituted tetrahydrofurans as HIV-1 protease inhibitors, the precise positioning and stereochemistry of substituents on the ring were found to be crucial for optimal interaction with the enzyme's active site. It is hypothesized that shifting the methyl group from the C5 position to other positions (C3 or C4) would significantly alter the molecule's three-dimensional shape, thereby affecting its binding affinity to biological targets.

The stereochemistry at the C5 position, being a chiral center, invariably influences biological activity. It is a well-established principle that enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties. For derivatives of this compound, it is anticipated that the (R) and (S) enantiomers at C5 would display different potencies, with one isomer likely fitting more effectively into a specific protein binding pocket.

Table 1: Hypothetical Impact of Methyl Group Position on Biological Activity

CompoundMethyl Group PositionExpected Impact on Activity
This compoundC5Baseline Activity
2-(4-Methyloxolan-2-yl)acetic acidC4Altered spatial arrangement, likely leading to a change in binding affinity.
2-(3-Methyloxolan-2-yl)acetic acidC3Significant change in conformation, potentially leading to a loss or gain of activity depending on the target.

Introduction of Additional Functionalities

Conversely, adding bulky or lipophilic groups could enhance binding to hydrophobic pockets within a target protein. Studies on cinmethylin (B129038) analogs, which contain a 1,4-cineole (B1204204) (a substituted oxolane) core, have shown that electron-withdrawing groups on an attached benzene (B151609) ring can increase herbicidal activity.

Variation of the Carboxylic Acid Side Chain

The carboxylic acid side chain is a key pharmacophoric feature, often involved in critical binding interactions with biological targets. Modifications to this chain have been a major focus of SAR studies.

Advanced Applications and Future Prospects for 2 5 Methyloxolan 2 Yl Acetic Acid in Scientific Research

Utilization as a Chemical Building Block in Complex Molecule Synthesis

The intrinsic structure of 2-(5-Methyloxolan-2-yl)acetic acid, featuring a substituted tetrahydrofuran (B95107) ring, makes it a valuable chiral synthon in the asymmetric synthesis of complex organic molecules. The tetrahydrofuran motif is a common substructure in a wide array of biologically active natural products. uni-saarland.denih.gov The stereochemistry of the methyl-substituted oxolane ring provides a scaffold for constructing intricate three-dimensional structures with high stereoselectivity.

Chemists can leverage the carboxylic acid functionality for various transformations, such as amide bond formation, esterification, or reduction to an alcohol, thereby enabling its incorporation into larger, more complex molecular architectures. Research into the synthesis of highly substituted tetrahydrofurans has demonstrated the versatility of this structural class. uni-saarland.de For instance, derivatives of substituted tetrahydrofurans have been designed and synthesized to act as ligands for HIV-1 protease inhibitors, highlighting the pharmaceutical relevance of this molecular framework. rsc.org The synthesis of such complex molecules often relies on the strategic use of chiral building blocks like this compound to control the stereochemical outcome of the reaction sequence.

Table 1: Examples of Complex Molecules Incorporating Substituted Tetrahydrofuran Moieties

Molecule Class Significance Relevant Synthetic Strategy
Annonaceous Acetogenins (B1209576)Exhibit a broad range of biological activities including antitumor and antimalarial properties. nih.govStereoselective synthesis of tetrahydrofuran rings. uni-saarland.de
HIV-1 Protease InhibitorsCrucial therapeutic agents for the management of HIV/AIDS. rsc.orgDesign of ligands that interact with the enzyme's active site. rsc.org
Polyether IonophoresUsed as antibiotics and growth promoters in veterinary medicine. nih.govControl over multiple stereocenters in a polycyclic ether structure.

Development of Probes for Biochemical Pathway Elucidation

The study of metabolic pathways is fundamental to understanding cellular function in both healthy and diseased states. Chemical probes, which are often modified versions of endogenous metabolites, are indispensable tools in these investigations. The structure of this compound makes it a candidate for the development of such probes.

By isotopically labeling the molecule, for instance with Carbon-13 (¹³C) or Deuterium (²H), researchers can trace its metabolic fate within a biological system using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. otsuka.co.jpisotope.com Such labeled compounds, or "tracers," allow for the direct observation of metabolic fluxes and the identification of enzymes that interact with the molecule. While specific research on labeled this compound is not widely published, the general availability of stable isotope-labeled compounds for metabolic research suggests the feasibility of this approach. otsuka.co.jp Furthermore, the carboxylic acid group can be functionalized with reporter groups, such as fluorescent tags or biotin, to create probes for affinity purification or imaging studies.

Exploration as a Biomarker Candidate

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, has emerged as a powerful tool for biomarker discovery. Alterations in the concentrations of specific metabolites can be indicative of a particular physiological or pathological state. The presence of this compound or its derivatives in biological samples could potentially serve as a biomarker for certain conditions.

While direct evidence linking this specific compound to a disease is yet to be established, the principles of metabolomics suggest its potential. For a molecule to be a viable biomarker, its levels should correlate reliably with a specific state, and it must be detectable with sufficient sensitivity and specificity. Given that substituted tetrahydrofurans are found in various natural sources and can be metabolites of larger molecules, it is plausible that endogenous or exogenous this compound could be identified in metabolomic screens. Further research, likely involving untargeted metabolomics studies on large patient cohorts, would be necessary to explore this potential.

Integration into Material Science Applications

The bifunctional nature of this compound, possessing both a cyclic ether and a carboxylic acid, suggests its potential utility in material science, particularly in the synthesis of novel polymers. The carboxylic acid group can participate in polymerization reactions to form polyesters or polyamides. The incorporation of the 5-methyloxolane ring into the polymer backbone could impart unique properties to the resulting material.

For example, the tetrahydrofuran moiety could influence the polymer's thermal properties, solubility, and biodegradability. The inherent chirality of the monomer unit could also lead to the creation of polymers with specific optical properties or the ability to form ordered structures. While the direct application of this compound in material science is not yet a well-explored area, the principles of polymer chemistry suggest that it could serve as a unique monomer for the creation of functional materials with tailored properties.

Role in Natural Product Synthesis and Elucidation

The tetrahydrofuran ring system is a recurring structural motif in a vast number of natural products, many of which exhibit significant biological activity. uni-saarland.denih.gov The synthesis of these complex natural products is a major focus of organic chemistry, and the availability of chiral building blocks containing the tetrahydrofuran scaffold is crucial for these endeavors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Methyloxolan-2-yl)acetic acid, and how can purity be optimized?

  • Methodology : A regioselective bromination approach in acetic acid (as used for analogous phenylacetic acid derivatives) can be adapted. For example, bromine in acetic acid at controlled temperatures (room temperature to 60°C) minimizes side reactions. Post-synthesis, recrystallization from polar solvents (e.g., ethanol/water mixtures) enhances purity. Monitor reaction progress via TLC or HPLC, and confirm purity via 1^1H NMR integration or melting point analysis .
  • Key Considerations : Optimize stoichiometry (1:1 molar ratio of substrate to bromine) and reaction time (30–60 minutes) to avoid over-bromination. Use inert atmospheres (N2_2) to prevent oxidation by-products .

Q. How should researchers characterize the crystal structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is ideal. Grow crystals via slow evaporation from ethanol or DCM. Use SHELXL for refinement, assigning hydrogen atoms via riding models (C–H = 0.95–0.99 Å) and isotropic thermal parameters (UisoU_{iso}(H) = 1.2–1.5 UeqU_{eq}(parent atom))). Identify hydrogen-bonding motifs (e.g., R22(8)R_2^2(8) dimers) using Mercury or PLATON .
  • Validation : Compare experimental bond angles/distances with DFT-optimized geometries (e.g., B3LYP/6-31G* basis sets) to confirm electronic effects (e.g., substituent-induced ring distortions) .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

  • Analysis : Contradictions often arise from dynamic effects (e.g., rotameric equilibria in esters). Use variable-temperature NMR (VT-NMR) to slow conformational exchange. For example, cooling to –40°C in CD2_2Cl2_2 may resolve splitting in acetate or oxolanyl protons. Assign peaks via 1^1H-1^1H COSY and 1^1H-13^{13}C HSQC .
  • Case Study : In 3-bromo-4-methoxyphenylacetic acid, VT-NMR confirmed methoxy group coplanarity with the aromatic ring, resolving discrepancies in coupling constants .

Q. What strategies mitigate by-products in the synthesis of functionalized 2-(oxolan-2-yl)acetic acid derivatives?

  • Optimization :

  • By-product Source : Competing ester hydrolysis or ring-opening of the oxolane moiety.
  • Solutions :

Use anhydrous solvents (e.g., dried THF) and mild bases (e.g., NaHCO3_3) to suppress hydrolysis .

Substitute protic acids (e.g., H2_2SO4_4) with Lewis acids (e.g., BF3_3\cdotOEt2_2) to avoid oxolane ring destabilization .

  • Validation : Monitor by LC-MS; isolate intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. How do electronic effects of substituents influence the reactivity of 2-(oxolan-2-yl)acetic acid?

  • DFT Analysis : Compute Fukui indices (f+f^+, ff^-) to identify nucleophilic/electrophilic sites. For example, electron-withdrawing groups (e.g., Br) increase electrophilicity at the α-carbon, facilitating nucleophilic substitutions. Compare with experimental Hammett constants (σ\sigma) for substituents (e.g., –OCH3_3, σ ≈ –0.27; –Br, σ ≈ +0.23) .
  • Case Study : In 3-bromo-4-methoxyphenylacetic acid, the Br substituent increased the C–C–C angle (121.5° vs. 118° for –OCH3_3), confirming its electron-withdrawing effect via X-ray and DFT .

Experimental Design & Data Interpretation

Q. How to design a crystallization protocol for this compound to achieve high-quality SC-XRD data?

  • Protocol :

Solvent Selection : Test binary mixtures (e.g., EtOH/H2_2O, DCM/hexane) for slow evaporation.

Temperature Gradient : Cool from 40°C to 4°C over 48 hours to promote nucleation.

Seeding : Introduce microcrystals to avoid polycrystalline aggregates.

  • Troubleshooting : If crystals crack, adjust solvent polarity or use anti-solvent diffusion (e.g., layering hexane over DCM solution) .

Q. What statistical methods validate the exclusion of outliers in crystallographic data refinement?

  • Methods : Apply the Prince & Nicholson test to identify outliers (I>3σ(I)I > 3\sigma(I)). Use FCF_filter to exclude reflections with FobsFcalc>5σ|F_{\text{obs}} - F_{\text{calc}}| > 5\sigma. Report Rint_{\text{int}} < 0.05 and completeness > 99% for high-resolution datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.